(Dodec-1-en-1-yl)benzene
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Overview
Description
(Dodec-1-en-1-yl)benzene, also known as 1-phenyl-1-dodecene, is an organic compound with the molecular formula C18H28. It consists of a benzene ring attached to a dodecene chain with a double bond at the first carbon. This compound is part of the alkylbenzene family and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dodec-1-en-1-yl)benzene can be synthesized through the alkylation of benzene with 1-dodecene. This reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the double bond of 1-dodecene reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs zeolite catalysts due to their high catalytic activity and stability. The alkylation process is carried out in a continuous flow reactor, where benzene and 1-dodecene are fed into the reactor along with the zeolite catalyst. The reaction conditions typically include temperatures ranging from 150°C to 250°C and pressures of 1-5 atm .
Chemical Reactions Analysis
Types of Reactions
(Dodec-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Dodecylbenzoic acid.
Reduction: Dodecylbenzene.
Substitution: Nitro-(Dodec-1-en-1-yl)benzene.
Scientific Research Applications
(Dodec-1-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and detergents due to its amphiphilic nature.
Biology: Studied for its potential use in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dodec-1-en-1-yl)benzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bond in the dodecene chain can also participate in addition reactions, making the compound versatile in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Dodecene: An alkene with a similar dodecene chain but without the benzene ring.
Dodecylbenzene: Similar structure but lacks the double bond in the dodecene chain.
1-Phenyl-1-undecene: Similar structure but with an eleven-carbon chain instead of twelve.
Uniqueness
(Dodec-1-en-1-yl)benzene is unique due to the presence of both a benzene ring and a double bond in the dodecene chain. This combination allows it to participate in a wide range of chemical reactions, making it valuable in various industrial and research applications .
Properties
CAS No. |
117780-29-7 |
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Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
dodec-1-enylbenzene |
InChI |
InChI=1S/C18H28/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11-17H,2-10H2,1H3 |
InChI Key |
MSHALHDXRMDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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